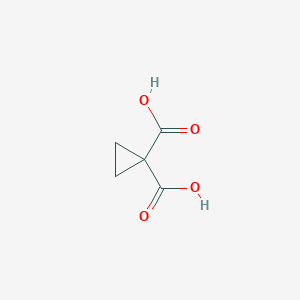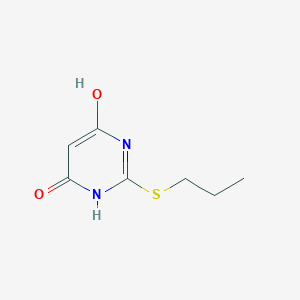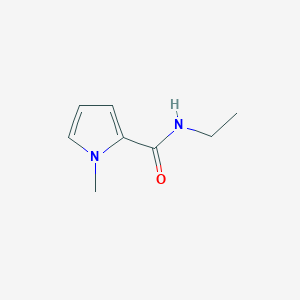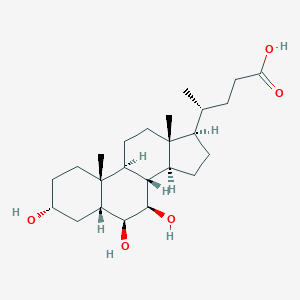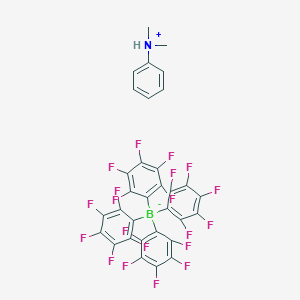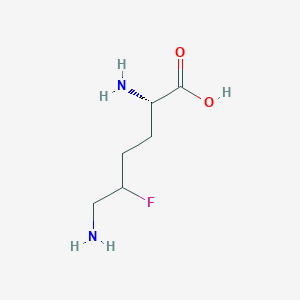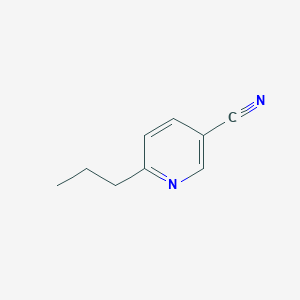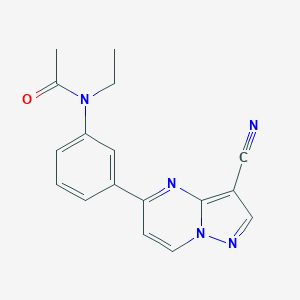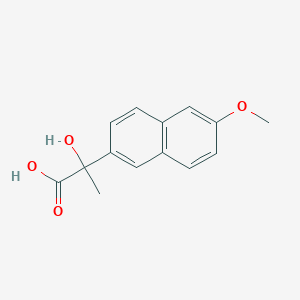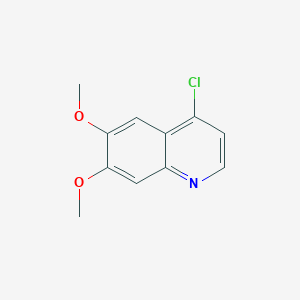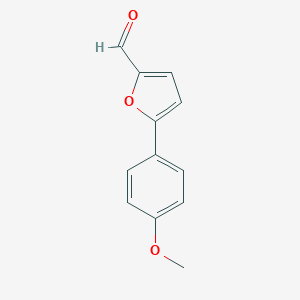
5-(4-Methoxyphenyl)furan-2-carbaldehyd
Übersicht
Beschreibung
5-(4-Methoxyphenyl)furan-2-carbaldehyde, also known as 5-(4-Methoxyphenyl)furan-2-carbaldehyde, is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Methoxyphenyl)furan-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Methoxyphenyl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin
Im medizinischen Bereich wurde diese Verbindung wegen ihrer potenziellen therapeutischen Wirkungen untersucht. Es ist ein Baustein bei der Synthese verschiedener bioaktiver Moleküle, insbesondere bei der Entwicklung neuer pharmakologischer Wirkstoffe . Seine Derivate werden auf ihre Urease-Hemmwirkung untersucht, was zu Behandlungen von Krankheiten führen könnte, die durch Urease-produzierende Bakterien verursacht werden .
Materialwissenschaft
5-(4-Methoxyphenyl)furan-2-carbaldehyd: wird in der Materialwissenschaft als Vorläufer für die Synthese von Furan-basierten Polymeren und kleinen Molekülen verwendet. Diese Materialien finden Anwendung bei der Herstellung neuartiger Verbundwerkstoffe mit spezifischen mechanischen und thermischen Eigenschaften .
Chemische Synthese
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Sie wird verwendet, um komplexe Moleküle durch verschiedene chemische Reaktionen, einschließlich Kondensations- und Cyclisierungsprozessen, aufzubauen. Seine Rolle bei der Synthese von Furan-Chalkonen, die vielversprechende Ergebnisse als Urease-Hemmer gezeigt haben, ist ein bemerkenswertes Beispiel .
Umweltwissenschaften
In der Umweltwissenschaften werden Derivate von This compound auf ihre Fähigkeit untersucht, Schwermetalle und andere Schadstoffe zu binden. Dies könnte zu neuen Methoden für die Umweltbereinigung und die Schadstoffkontrolle führen .
Analytische Chemie
Die einzigartige chemische Struktur der Verbindung macht sie in der analytischen Chemie als Standard für die Kalibrierung von Instrumenten und die Entwicklung neuer analytischer Methoden nützlich. Sie kann verwendet werden, um Reaktionsmechanismen und -kinetik zu untersuchen .
Pharmakologie
Pharmakologisch ist This compound für seine Rolle bei der Medikamentenentwicklung von Bedeutung. Es ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Verbindungen, darunter solche mit potentiellen entzündungshemmenden und krebshemmenden Wirkungen .
Biochemie
In der Biochemie wird diese Verbindung verwendet, um Enzymwechselwirkungen und -hemmung zu untersuchen. Seine Derivate sind wichtig für das Verständnis der biochemischen Pfade, die an Krankheitszuständen beteiligt sind, und könnten zur Entwicklung neuer biochemischer Assays führen .
Landwirtschaft
Die landwirtschaftliche Forschung beinhaltet die Verwendung von This compound bei der Synthese von Agrochemikalien. Es wird auf sein Potenzial bei der Entwicklung neuer Pestizide und Herbizide untersucht, die umweltfreundlicher und effektiver sind .
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements indicate that it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312+P330) .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUGGGXLKGQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374875 | |
| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34070-33-2 | |
| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methoxyphenyl)-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone in understanding its biological activity?
A: The X-ray crystallography study revealed that 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone (compound 8 in the study) adopts a Z conformation about the N1-C12 bond. [] This conformation is stabilized by an intramolecular N2-H…O2 hydrogen bond. Understanding the molecule's preferred conformation in its solid state provides valuable insights for researchers exploring its interactions with biological targets. This information could be crucial for further developing this compound as a potential drug candidate.
Q2: How does the antitumor activity of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone compare to other compounds in the study?
A: The research indicates that 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone demonstrated significant antitumor activity, particularly against the LNCaP prostate cancer cell line with an IC50 of 13.31 μM. [] While other compounds in the study, like 5-nitro-furan-2-carbaldehyde thiosemicarbazone (compound 5), showed broader activity against various cancer cell lines, compound 8’s specific potency against LNCaP cells suggests a potential targeted therapeutic application for prostate cancer. Further research is needed to elucidate the mechanism of action and assess its efficacy in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

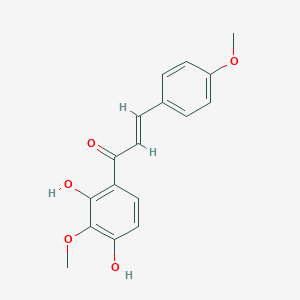
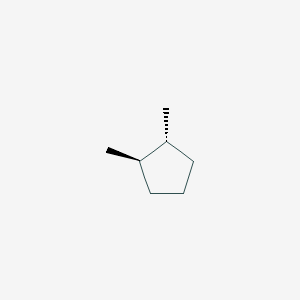
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
